molecular formula C9H9NO4 B6147303 methyl 3-carbamoyl-4-hydroxybenzoate CAS No. 63874-38-4

methyl 3-carbamoyl-4-hydroxybenzoate

Cat. No.: B6147303
CAS No.: 63874-38-4
M. Wt: 195.2
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Description

Methyl 3-carbamoyl-4-hydroxybenzoate is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid and is characterized by the presence of a carbamoyl group at the 3-position and a hydroxyl group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-carbamoyl-4-hydroxybenzoate can be synthesized through the esterification of 3-carbamoyl-4-hydroxybenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-carbamoyl-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-carbamoyl-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-carbamoyl-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbamoyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate:

    Ethyl 4-hydroxybenzoate: Similar to methylparaben but with an ethyl group instead of a methyl group.

    Propyl 4-hydroxybenzoate: Another paraben with a propyl group, used as a preservative.

Uniqueness

Methyl 3-carbamoyl-4-hydroxybenzoate is unique due to the presence of both a carbamoyl and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

63874-38-4

Molecular Formula

C9H9NO4

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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